1,5-Bis(4-methylphenyl)pentan-3-one

Description

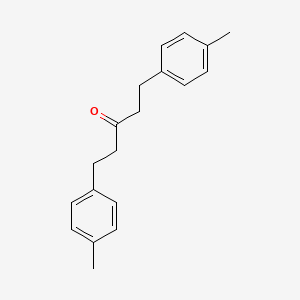

1,5-Bis(4-methylphenyl)pentan-3-one is a diarylpentanoid compound characterized by a central pentan-3-one backbone substituted with two 4-methylphenyl groups at the 1- and 5-positions. This structure imparts unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

CAS No. |

57641-44-8 |

|---|---|

Molecular Formula |

C19H22O |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

1,5-bis(4-methylphenyl)pentan-3-one |

InChI |

InChI=1S/C19H22O/c1-15-3-7-17(8-4-15)11-13-19(20)14-12-18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 |

InChI Key |

YABFQBKJLHRNAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(4-methylphenyl)pentan-3-one can be synthesized through various synthetic routes. One common method involves the aldol condensation reaction. In this process, an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone, which then undergoes dehydration to yield the desired product. For example, the reaction of 4-methylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide can produce this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-methylphenyl)pentan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1,5-Bis(4-methylphenyl)pentan-3-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Bis(4-methylphenyl)pentan-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Aromatic Ring Substituents

- 1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one (Diarylpentanoid Derivative) Structure: Features hydroxy and methoxy groups instead of methyl, with a conjugated dienone system (1,4-pentadien-3-one). Activity: Exhibits potent in vitro anticancer activity (IC₅₀ = 1.95 μM against colorectal cancer cells) and low acute toxicity in vivo . Comparison: The electron-donating methoxy and hydroxy groups increase polarity and hydrogen-bonding capacity, enhancing interactions with biological targets but reducing lipophilicity compared to the methyl-substituted compound. The dienone moiety may improve reactivity in Michael addition reactions, a mechanism often linked to anticancer effects .

- 1,5-Di(4-methylphenyl)-1,5-bis(phenylsulfonyl)pentan-3-one (Compound 68) Structure: Contains sulfonyl groups at the 1- and 5-positions in addition to 4-methylphenyl substituents. Activity: Shows "very strong" bioactivity in unspecified assays (MIC = 31.25 μg/mL) . This contrasts with the target compound’s simpler structure, which lacks sulfonyl groups and may exhibit faster metabolic clearance .

- 1,5-Bis(4-chlorophenyl)-3-(4-methylphenyl)pentane-1,5-dione Structure: Two ketone groups (1,5-dione) and chloro substituents on the aromatic rings. Crystallography: Reported in Acta Crystallographica Section E, highlighting its planar configuration and intermolecular hydrogen bonding . Comparison: The chloro substituents (electron-withdrawing) and additional ketone group may enhance crystallinity and reactivity in polymerization reactions compared to the mono-ketone target compound .

Functional Group Variations

- 1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one Structure: Hydroxyl groups on the aromatic rings and a conjugated dienone system. Properties: Higher polarity (logP ≈ 2.1) due to hydroxyl groups, limiting blood-brain barrier penetration but improving aqueous solubility .

BW284c51 (1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide)

- Structure : Quaternary ammonium groups replace methyl substituents.

- Activity : A selective acetylcholinesterase (AChE) inhibitor (IC₅₀ = 0.02 μM), used to study cholinergic pathways .

- Comparison : The charged ammonium groups enable strong ionic interactions with AChE’s catalytic site, a feature absent in the neutral target compound. This highlights how substituent choice dictates specificity in enzyme inhibition .

Key Findings and Implications

Substituent Effects : Electron-donating groups (e.g., methyl) enhance lipophilicity and bioavailability, while polar groups (e.g., hydroxy, sulfonyl) improve target binding but reduce membrane permeability.

Functional Group Influence: Conjugated dienones (e.g., 1,4-pentadien-3-one) increase reactivity in biological and photochemical contexts, whereas quaternary ammonium groups enable enzyme inhibition.

Applications : The target compound’s balance of lipophilicity and simplicity makes it a versatile scaffold for drug development and polymer synthesis, though further pharmacological profiling is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.